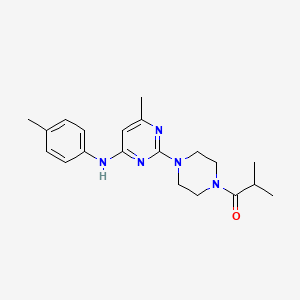![molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11245420.png)
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
- The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
Preparation Methods
- Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
- Imatinib undergoes various chemical reactions:
Reduction: Reduction of the nitro group to an amino group during synthesis.
Substitution: Substitution reactions occur during the condensation step.
Acylation: Formation of the benzamide core.
- Common reagents include amines, acids, and reducing agents.
- Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
Scientific Research Applications
Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.
Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.
Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.
Industry: Its industrial use extends to pharmaceutical production and drug development.
Mechanism of Action
- Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
- Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
Comparison with Similar Compounds
- Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
- Similar compounds include:
Dasatinib: Another TKI used in CML and GISTs.
Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.
Nilotinib: Also used in CML treatment.
Properties
Molecular Formula |
C24H24F3N5O |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31) |
InChI Key |
WELXMOPDVGTCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245342.png)
![4-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11245349.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11245355.png)
![6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245356.png)


![N-(3,5-dimethylphenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11245370.png)
![3-[4-(3-Methoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11245375.png)
![4-fluoro-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B11245392.png)
![methyl 4,5-dimethoxy-2-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11245399.png)
![Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B11245407.png)

![N-(2,6-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245417.png)

